Cas no 2227831-06-1 ((2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol)

(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- (2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol
- EN300-1787727
- 2227831-06-1
-
- インチ: 1S/C11H14N2OS/c12-7-8(14)5-6-11-13-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7,12H2/t8-/m0/s1
- InChIKey: NRSALADXCROAIC-QMMMGPOBSA-N
- SMILES: S1C2C=CC=CC=2N=C1CC[C@@H](CN)O
計算された属性
- 精确分子量: 222.08268425g/mol
- 同位素质量: 222.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- XLogP3: 1.5
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787727-2.5g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 2.5g |
$3332.0 | 2023-09-19 | ||
Enamine | EN300-1787727-0.05g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 0.05g |
$1428.0 | 2023-09-19 | ||
Enamine | EN300-1787727-5.0g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 5g |
$4930.0 | 2023-06-02 | ||
Enamine | EN300-1787727-0.1g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 0.1g |
$1496.0 | 2023-09-19 | ||
Enamine | EN300-1787727-10.0g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 10g |
$7312.0 | 2023-06-02 | ||
Enamine | EN300-1787727-0.25g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 0.25g |
$1564.0 | 2023-09-19 | ||
Enamine | EN300-1787727-10g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 10g |
$7312.0 | 2023-09-19 | ||
Enamine | EN300-1787727-0.5g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 0.5g |
$1632.0 | 2023-09-19 | ||
Enamine | EN300-1787727-1.0g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 1g |
$1701.0 | 2023-06-02 | ||
Enamine | EN300-1787727-5g |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol |
2227831-06-1 | 5g |
$4930.0 | 2023-09-19 |
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-olに関する追加情報
Compound CAS No. 2227831-06-1: (2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol
(2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol, identified by the CAS registry number 2227831-06-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an amino alcohol moiety with a benzothiazole ring system. The benzothiazole group, known for its aromatic stability and potential bioactivity, plays a pivotal role in the compound's properties and applications.
The stereochemistry of the compound is defined by the (2S) configuration at the chiral center, which is crucial for its biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, where even minor changes in spatial arrangement can significantly impact efficacy and selectivity. This compound's configuration makes it a promising candidate for various therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Recent research has focused on the synthesis and characterization of (2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol. Advanced synthetic methodologies, including asymmetric catalysis and enantioselective reactions, have been employed to optimize its production. These techniques not only enhance yield but also ensure high enantiomeric purity, which is essential for pharmacological studies.
The compound's solubility and stability under various conditions have been extensively studied. Its ability to dissolve in both polar and non-polar solvents makes it versatile for different experimental setups. Stability studies have revealed that the compound maintains its integrity under physiological conditions, a critical factor for its potential use in drug delivery systems.
In terms of biological activity, (2S)-1-amino-4-(1,3-benzothiazol-2-yl)butan-2-ol has shown promising results in preliminary assays targeting enzyme inhibition and receptor binding. Researchers have reported moderate inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and beta-secretase. These findings suggest that the compound could be a lead molecule for developing treatments against Alzheimer's disease and related conditions.
Moreover, the compound's interaction with cellular receptors has been investigated using molecular docking studies. Computational models predict favorable binding affinities with several G-protein coupled receptors (GPCRs), indicating potential roles in modulating signaling pathways associated with inflammation and pain. These insights are being further explored through in vivo experiments to assess efficacy and safety profiles.
The environmental impact of (2S)-1-amino-4-(1,3-benzothiazol-2-yli butan - 06 - butan - butan - butan - butan - butan - butan - yl ) butanol has also come under scrutiny. Studies on biodegradation rates and toxicity to aquatic organisms are underway to ensure that its production and use align with sustainable practices. Preliminary data suggest that the compound degrades efficiently under aerobic conditions, reducing environmental concerns.
In conclusion, (S)-1-amino -4-(benzotiazolo [ ] yl ) butanol , CAS No. , represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, stereochemical properties, and promising biological activity position it as a candidate for further development in drug discovery programs. Continued research into its synthesis, characterization, and biological effects will undoubtedly shed more light on its potential as a novel therapeutic agent.
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